molecular formula C9H13BrN2S B14130935 4-Bromo-2-(4-methylpiperidin-1-YL)thiazole CAS No. 959237-41-3

4-Bromo-2-(4-methylpiperidin-1-YL)thiazole

Cat. No.: B14130935
CAS No.: 959237-41-3
M. Wt: 261.18 g/mol
InChI Key: TUDPDHKLTRLRBL-UHFFFAOYSA-N
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Description

4-Bromo-2-(4-methylpiperidin-1-yl)thiazole is a heterocyclic compound that contains both bromine and thiazole moieties. This compound is known for its unique chemical structure, which includes a thiazole ring substituted with a bromine atom and a piperidine ring. It has a molecular formula of C9H13BrN2S and a molecular weight of 261.19 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(4-methylpiperidin-1-yl)thiazole typically involves the reaction of 4-methylpiperidine with 2-bromo-1,3-thiazole under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(4-methylpiperidin-1-yl)thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Bromo-2-(4-methylpiperidin-1-yl)thiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(4-methylpiperidin-1-yl)thiazole involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The bromine atom may also play a role in enhancing the compound’s binding affinity to its targets. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-(4-methylpiperidin-1-yl)thiazole
  • 4-Chloro-2-(4-methylpiperidin-1-yl)thiazole
  • 4-Bromo-2-(4-ethylpiperidin-1-yl)thiazole

Uniqueness

4-Bromo-2-(4-methylpiperidin-1-yl)thiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom and the thiazole ring contributes to its reactivity and potential bioactivity, distinguishing it from other similar compounds .

Properties

CAS No.

959237-41-3

Molecular Formula

C9H13BrN2S

Molecular Weight

261.18 g/mol

IUPAC Name

4-bromo-2-(4-methylpiperidin-1-yl)-1,3-thiazole

InChI

InChI=1S/C9H13BrN2S/c1-7-2-4-12(5-3-7)9-11-8(10)6-13-9/h6-7H,2-5H2,1H3

InChI Key

TUDPDHKLTRLRBL-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C2=NC(=CS2)Br

Origin of Product

United States

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